1-Bromo-4-acetoxy-2-nonyne
Description
1-Bromo-4-acetoxy-2-nonyne is a brominated alkyne derivative with an acetoxy functional group at the 4-position of a nine-carbon chain. These structural attributes make it a candidate for applications in organic synthesis, such as cross-coupling reactions or polymer chemistry, though its exact uses remain understudied .
Properties
Molecular Formula |
C11H17BrO2 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
1-bromonon-2-yn-4-yl acetate |
InChI |
InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3 |
InChI Key |
FJTOGOIKXQSTKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CCBr)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)
Key Differences :
- Chain Length: The nonyne chain in 1-bromo-4-acetoxy-2-nonyne (C9) is significantly longer than the butyne chain (C4) in 1-bromo-4-methoxy-2-butyne. This difference impacts physical properties such as boiling point and solubility.
- Functional Groups : The acetoxy group (ester) in the target compound contrasts with the methoxy group (ether) in 1-bromo-4-methoxy-2-butyne. Acetoxy groups are more reactive toward nucleophilic substitution due to the electron-withdrawing carbonyl adjacent to the oxygen, whereas methoxy groups are less reactive .
Physical and Chemical Properties :
| Property | This compound (Inferred) | 1-Bromo-4-methoxy-2-butyne (CAS 693-26-5) |
|---|---|---|
| Molecular Formula | C₁₁H₁₇BrO₂ | C₅H₇BrO |
| Molecular Weight (g/mol) | ~277.16 | 163.01 |
| Key Functional Groups | Alkyne, Bromine, Acetoxy | Alkyne, Bromine, Methoxy |
| Reactivity | Higher (ester group) | Moderate (ether group) |
Bromo-Methoxy-Nitrobenzene Derivatives
Several brominated aromatic compounds with methoxy and nitro substituents (e.g., 1-Bromo-4-methoxy-2-nitrobenzene, CAS 5344-78-5) were identified as structural analogs with similarity scores >0.90 . While these are aromatic (unlike the aliphatic this compound), key comparisons include:
- Electronic Effects: The nitro group in aromatic derivatives strongly deactivates the ring, directing electrophilic substitution, whereas the alkyne in this compound allows for π-bond reactivity.
- Applications : Bromo-nitroarenes are intermediates in dye and pharmaceutical synthesis, while the alkyne derivative may serve in polymer or materials science due to its linear structure .
Bromo-Methoxy-Methylbenzenes
Compounds like 2-Bromo-4-methoxy-1-methylbenzene (CAS 36942-56-0) share bromine and methoxy substituents but on aromatic frameworks. Differences include:
- Stability : Aromatic bromides are generally more stable toward hydrolysis than aliphatic bromides due to resonance stabilization.
- Synthetic Pathways: Aromatic derivatives often undergo Ullmann or Suzuki couplings, whereas aliphatic alkynes participate in Sonogashira or Glaser couplings .
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